molecular formula C17H23N3O2S B2991364 1-(4-butoxyphenyl)-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea CAS No. 2034346-00-2

1-(4-butoxyphenyl)-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea

Cat. No.: B2991364
CAS No.: 2034346-00-2
M. Wt: 333.45
InChI Key: PYNDECNEHRQYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butoxyphenyl)-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea is a urea derivative featuring a 4-butoxyphenyl group and a 2,4-dimethylthiazole moiety. The urea linker provides hydrogen-bonding capacity, while the thiazole ring and butoxyphenyl group contribute to lipophilicity and steric bulk.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-4-5-10-22-15-8-6-14(7-9-15)20-17(21)18-11-16-12(2)19-13(3)23-16/h6-9H,4-5,10-11H2,1-3H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNDECNEHRQYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC2=C(N=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-butoxyphenyl)-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a urea linkage with a butoxyphenyl group and a thiazole moiety, which are critical for its biological activity. The structural formula can be represented as follows:

C15H20N2OS\text{C}_{15}\text{H}_{20}\text{N}_2\text{OS}

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The thiazole ring is known to interact with various receptors, potentially influencing neurotransmitter systems.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Antitumor Activity

Research indicates that compounds containing thiazole rings often demonstrate significant antitumor effects. For instance, derivatives similar to this compound have shown cytotoxicity against various cancer cell lines. A study reported an IC50 value of 1.61 µg/mL for related thiazole compounds against cancer cell lines, indicating strong antiproliferative activity .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against bacterial strains comparable to standard antibiotics like norfloxacin. The presence of electron-donating groups in the structure enhances its antimicrobial efficacy .

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of various thiazole derivatives in inhibiting tumor growth in xenograft models. The results demonstrated that compounds similar to this compound significantly reduced tumor size compared to controls .
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of phenylthiazole derivatives. Results indicated that certain derivatives displayed MIC values less than 4 μg/mL against resistant bacterial strains .

Data Tables

Activity Type IC50 Value (µg/mL) Reference
Antitumor1.61
Antimicrobial< 4

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of the target compound with analogs:

Compound Name Thiazole Substituents Aryl Group Urea Substituents Key Structural Notes
Target Compound 2,4-dimethyl 4-butoxyphenyl Thiazolylmethyl Butoxy chain enhances lipophilicity
1-(3,5-Difluoro-3'-methoxybiphenyl-4-yl)-3-(1,3-thiazol-5-yl)urea None 3,5-difluoro-3'-methoxybiphenyl Thiazol-5-yl Biphenyl system with fluorine and methoxy groups
1-[3-(2,4-Dimethyl-1,3-thiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl]-3-(4-methylpiperazin-1-yl)urea 2,4-dimethyl Dihydroindeno-pyrazole 4-methylpiperazinyl Complex heterocyclic core with piperazine
1-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea None (thiadiazole) 4-methoxyphenyl Thiadiazol-2-yl Thiadiazole replaces thiazole; methoxy vs. butoxy

Key Observations:

  • Thiazole Substitution: The target compound and share 2,4-dimethylthiazole, which likely improves metabolic stability and hydrophobic interactions compared to non-methylated thiazoles .
  • Aryl Groups : The 4-butoxyphenyl group in the target offers greater lipophilicity than the 4-methoxyphenyl in or the fluorinated biphenyl in . This may enhance membrane permeability but reduce aqueous solubility.
  • Urea Connectivity: All compounds utilize urea as a hydrogen-bond donor/acceptor, but substituents vary. The thiazolylmethyl group in the target may confer steric effects distinct from the piperazine in or thiadiazole in .

Physicochemical Properties

  • Lipophilicity (logP) : The butoxyphenyl group in the target compound increases logP compared to methoxyphenyl () or smaller aryl systems (). This could favor CNS penetration but require formulation adjustments for solubility .
  • Solubility : The dimethylthiazole and butoxy chain may reduce solubility in polar solvents, whereas the methoxy group in or hydrophilic piperazine in could improve it.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.